1-(5-Chloro-2-iodophenyl)ethanone
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Overview
Description
1-(5-Chloro-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6ClIO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 5-chloro-2-hydroxyacetophenone using N-iodosuccinimide in the presence of p-toluenesulfonic acid in acetonitrile at room temperature . The reaction mixture is stirred for several hours, followed by quenching with an ice-cold saturated aqueous solution of sodium thiosulfate. The product is then filtered and recrystallized to obtain pure this compound.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable techniques. One such method includes the reaction of 5-chloro-2-hydroxyacetophenone with iodine monochloride in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted acetophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
1-(5-Chloro-2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- 1-(5-Chloro-2-hydroxyphenyl)ethanone
- 1-(5-Fluoro-2-iodophenyl)ethanone
- 1-(5-Bromo-2-iodophenyl)ethanone
Comparison: 1-(5-Chloro-2-iodophenyl)ethanone is unique due to the presence of both chlorine and iodine substituents, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens can enhance the compound’s electrophilic nature and influence its interaction with biological targets.
Biological Activity
1-(5-Chloro-2-iodophenyl)ethanone, an organic compound characterized by its unique halogenated structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound features a chloro and an iodo substituent on a phenyl ring attached to an ethanone functional group. Its molecular formula is C8H6ClI, and it is classified as a halogenated ketone. The presence of both chlorine and iodine atoms significantly influences its reactivity and biological interactions, making it a subject of interest for therapeutic applications.
The compound can be synthesized through various methods, which influence its purity and yield. The structural formula is represented as follows:
The molecular weight is approximately 280.49 g/mol, and it has a purity level of 95% as reported by suppliers .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with biological molecules. The dual halogenation may enhance its reactivity towards nucleophilic sites on proteins, which is crucial for drug design and development.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of this compound. Its structural similarity to other known anticancer agents allows for the exploration of its efficacy against various cancer cell lines.
Case Study: Ewing's Sarcoma
In a study focused on Ewing's sarcoma, compounds structurally related to this compound demonstrated significant antiproliferative activity. For instance, related compounds showed growth inhibition in TC32 cells with GI50 values ranging from 0.9 μM to 20 μM . This suggests that further exploration of this compound could yield similar or enhanced activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of halogenated compounds is essential for predicting their biological behavior. The presence of halogens like chlorine and iodine can significantly alter the electronic properties and steric effects of the molecule.
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-(5-Bromo-2-iodophenyl)ethanone | Bromine instead of chlorine | Exhibits different reactivity due to bromine's properties |
1-(5-Fluoro-2-iodophenyl)ethanone | Fluorine instead of chlorine | Fluorine's electronegativity alters chemical behavior |
1-(4-Iodophenyl)ethanone | Lacks chlorine atom | Less reactive in substitution reactions |
2-Chloro-1-(2-iodophenyl)ethanone | Different positioning of halogens | Unique reactivity profile due to structural differences |
The comparative analysis shows that the presence of both chlorine and iodine contributes to distinct reactivity profiles, enhancing the compound's utility in synthetic organic chemistry .
The mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may act as a Michael acceptor, allowing it to form covalent bonds with thiol groups in proteins, potentially leading to altered protein function or apoptosis in cancer cells .
Properties
Molecular Formula |
C8H6ClIO |
---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
1-(5-chloro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6ClIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 |
InChI Key |
SUJDECOOPAEOOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
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